

Role of Chlorpyrifos-d10 in Analysis

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Compound Focus: Chlorpyrifos-d10

CAS No.: 285138-81-0

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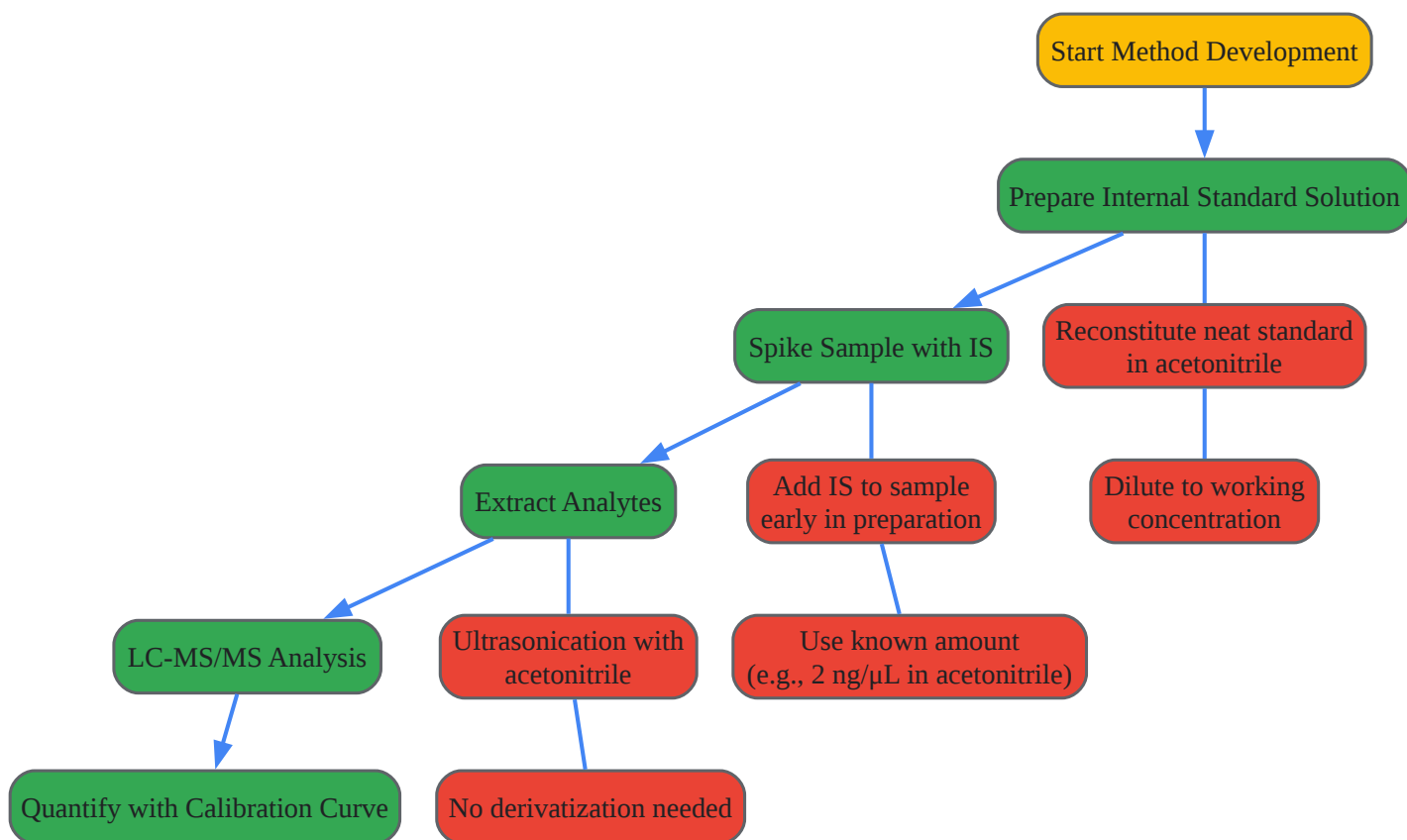
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Chlorpyrifos-d10 is a **stable isotope-labeled internal standard** crucial for ensuring accuracy and precision in pesticide residue analysis. It corrects for analyte loss during sample preparation and matrix effects during instrumental analysis [1] [2].

Search results indicate its use in analyzing various sample matrices, including **air sampling matrices** (XAD-2 resin, polyurethane foam) and **biological samples** (breast milk) [1] [3]. One study used it to validate the cleaning efficiency of glassware in bioassays [2].

Documented Experimental Workflows

While a complete step-by-step protocol is not detailed, the following workflow synthesizes common steps from the literature for using **Chlorpyrifos-d10** in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.



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Key Parameters from Literature

The table below summarizes quantitative data and experimental conditions for **Chlorpyrifos-d10** use found in the search results.

Parameter	Reported Details	Context / Matrix	Source
Chemical Form	Neat standard or solution in acetonitrile	Purchased from commercial suppliers	[1] [2]

Parameter	Reported Details	Context / Matrix	Source
Working Concentration (Example)	2 ng/μL	In an internal standard spiking solution (ISS) for cannabis analysis	[4]
Stock Solution Concentration	100 μg/mL in acetonitrile	Used for preparing spiking solutions	[2]
Instrumental Analysis	LC-MS/MS with MRM detection	Compatible with C18 reverse-phase columns and positive electrospray ionization	[1] [3]
Extraction Technique	Ultrasonication with acetonitrile	Method for recovering pesticides from air sampling matrices (XAD-2, PUF)	[1]

Critical Methodological Notes

From the literature review, here are key considerations for developing a robust protocol:

- **Spiking Time:** The internal standard should be added to the sample **at the very beginning of the preparation process**, before any extraction steps. This allows it to correct for losses throughout the entire procedure [1] [3].
- **Solvent Compatibility:** Using acetonitrile for extraction is a common and effective choice, as it is compatible with both the QuEChERS approach and subsequent LC-MS/MS analysis [5] [1] [3].
- **Minimal Sample Prep:** Extracts from methods using acetonitrile with internal standards can often be directly injected into the LC-MS/MS system without needing further derivatization or complex clean-up, simplifying the workflow [1].

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